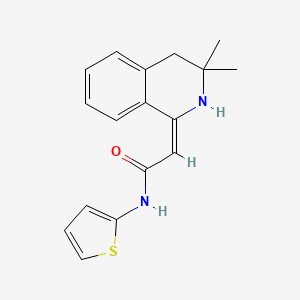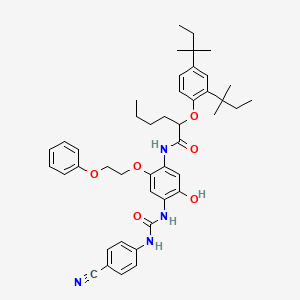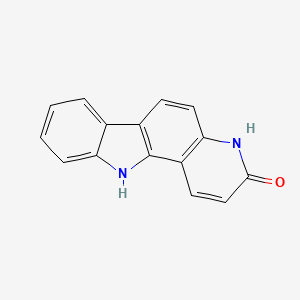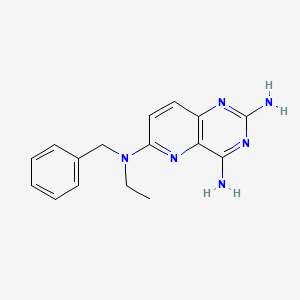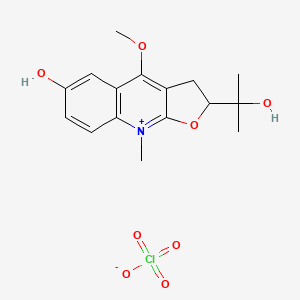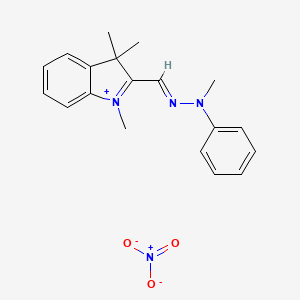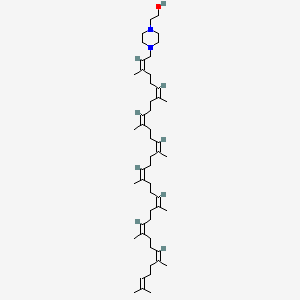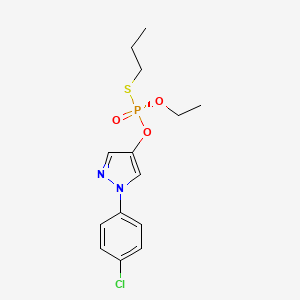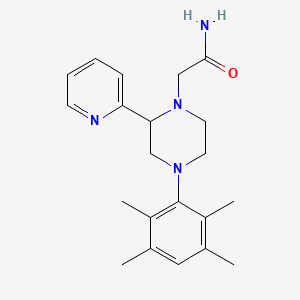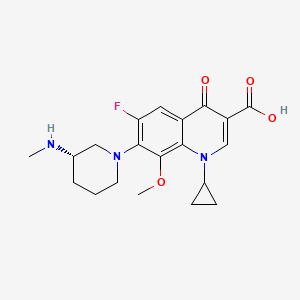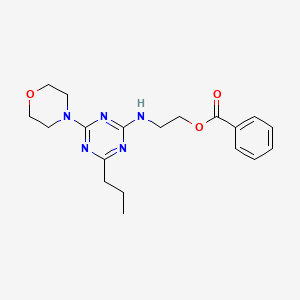![molecular formula C24H38N6O6S B12732565 acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide CAS No. 185911-35-7](/img/structure/B12732565.png)
acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetic acid, carbamimidoylpiperidine, methanesulfonamido, and phenylpropanoyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the pyrrolidine-2-carboxamide core: This step involves the reaction of a suitable amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Introduction of the methanesulfonamido group: This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylpropanoyl group: This step involves the acylation of the intermediate with a phenylpropanoyl chloride derivative.
Formation of the carbamimidoylpiperidine moiety: This can be synthesized by reacting a suitable piperidine derivative with a carbamimidoyl chloride.
Final coupling: The final step involves coupling the carbamimidoylpiperidine moiety with the pyrrolidine-2-carboxamide intermediate under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The acetic acid and phenylpropanoyl groups can be oxidized under appropriate conditions.
Reduction: The carbamimidoylpiperidine moiety can be reduced to form different derivatives.
Substitution: The methanesulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the acetic acid and phenylpropanoyl groups.
Reduction: Reduced forms of the carbamimidoylpiperidine moiety.
Substitution: Substituted derivatives of the methanesulfonamido group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid; (2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide: is unique due to its combination of functional groups.
Similar compounds: Other compounds with similar functional groups include
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both acetic acid and carbamimidoylpiperidine moieties, along with the methanesulfonamido and phenylpropanoyl groups, provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
185911-35-7 |
|---|---|
Molecular Formula |
C24H38N6O6S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N6O4S.C2H4O2/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;1-2(3)4/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H3,(H,3,4)/t18-,19+;/m1./s1 |
InChI Key |
PUGWTXRFUQNWSR-VOMIJIAVSA-N |
Isomeric SMILES |
CC(=O)O.CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




